2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide

Description

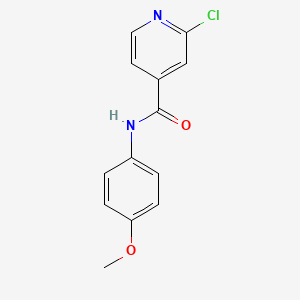

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide (CAS: 1019371-98-2) is a pyridine derivative featuring a chlorine substituent at the 2-position and a carboxamide group at the 4-position linked to a 4-methoxyphenyl ring. Its molecular formula is C₁₃H₁₁ClN₂O₂, with a molecular weight of 278.7 g/mol (calculated from atomic masses).

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-11-4-2-10(3-5-11)16-13(17)9-6-7-15-12(14)8-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJYAWSZJKADJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Substitution: Formation of N-substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide is an organic compound with a pyridine derivative structure, featuring a chloro group at the second position, a methoxyphenyl group attached to the nitrogen atom, and a carboxamide group at the fourth position of the pyridine ring. Its unique structure contributes to applications in medicinal chemistry and materials science.

Scientific Research Applications

This compound has applications in chemistry, biology, and industry. It serves as a building block in synthesizing complex molecules and materials. Its structure allows interaction with biological molecules, making it a candidate for drug development and biochemical studies. It can also be used in producing advanced materials with unique properties, such as polymers and coatings.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, and it has been investigated for its antimicrobial and anticancer properties, suggesting its utility as a therapeutic agent. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and leading to various biological effects. Interaction studies of this compound focus on its binding affinity to various enzymes or receptors, which are crucial for understanding its biological mechanisms and potential therapeutic applications.

Antiplasmodial Activity

Quinoline-4-carboxamides, a series of compounds, were identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7) and displayed moderate potency . Following optimization, several compounds showed oral efficacy in the P. berghei malaria mouse model with ED90 values below 1 mg/kg when dosed orally for 4 days . Compound 2 (DDD107498) progressed to preclinical development due to its favorable potency, selectivity, DMPK properties, efficacy, and a novel mechanism of action, which involves the inhibition of translation elongation factor 2 (PfEF2) .

Carbonic Anhydrase Inhibition

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide with structurally related analogs:

Key Observations :

- Substituent Effects: The position of the methoxy group (para vs. For example, the para-methoxy group in the target compound may enhance solubility compared to halogenated analogs like the 4-iodo derivative .

- Molecular Weight : Halogen substituents (e.g., iodine in the 4-iodo analog) significantly increase molecular weight, which may affect pharmacokinetic properties such as membrane permeability .

Commercial Availability and Suppliers

- Target Compound : Available from multiple suppliers (e.g., Alfa, Chemlyte Solutions) in milligram to gram quantities .

- 3-Methoxy Analog : Similarly accessible, indicating robust synthetic routes for methoxy-substituted derivatives .

- 4-Iodo Analog: Limited commercial availability, reflecting challenges in synthesis and stability .

Biological Activity

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide, with the CAS number 1019371-98-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H11ClN2O2

- Molecular Weight : 252.69 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group and a methoxyphenyl moiety, which influences its biological interactions.

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The IC50 value for COX-2 inhibition is reported to be comparable to that of celecoxib, a well-known anti-inflammatory drug .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest promising potential as an antimicrobial agent.

| Bacterial Strain | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 2.33 - 156.47 | |

| Bacillus subtilis | 4.69 - 22.9 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- COX-2 Inhibition : The compound modulates inflammatory pathways by inhibiting COX-2, leading to reduced production of pro-inflammatory mediators.

- Antimicrobial Mechanism : It likely disrupts microbial cell membranes or inhibits essential enzymatic processes critical for bacterial survival .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various biological contexts:

- In vitro Studies : Research has shown that derivatives of this compound can effectively suppress COX-2 activity in cellular models, demonstrating its potential for treating inflammatory conditions .

- Animal Models : In vivo studies involving carrageenan-induced paw edema in rats indicated that the compound exhibits anti-inflammatory effects comparable to established anti-inflammatory drugs .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, allowing it to reach therapeutic concentrations in target tissues effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.